3alpha,5beta-Tetrahydronorgestrel
Overview
Description
3alpha,5beta-Tetrahydronorgestrel is a product intended for research use. It has a molecular formula of C21H32O2 and a molecular weight of 316.485 .
Molecular Structure Analysis
The this compound molecule contains a total of 82 bonds. There are 34 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 triple bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H32O2 and a molecular weight of 316.485 .Scientific Research Applications
Neurosteroids and Brain Function
Studies have revealed significant roles of tetrahydrocorticosterone isomers, including 3alpha,5beta-tetrahydronorgestrel, in the brain's response to stress. For instance, an analysis of rat brains exposed to immobilization stress identified the presence of this compound, suggesting its involvement in the brain's neurosteroid response to acute stress. This research indicates sex differences in steroid varieties found in brains, highlighting the complex interaction between stress, neurosteroidogenesis, and gender (Higashi et al., 2007).
GABAergic Neurotransmission and Steroidogenesis
Another study outlined the quantification of GABAergic 3alpha,5alpha/3alpha,5beta neuroactive steroids in human and rat serum, showcasing their role in enhancing GABAergic neurotransmission and producing inhibitory neurobehavioral effects. This work emphasizes the differential regulation of biosynthetic pathways for these neuroactive steroids, underlying their significance in neurology and psychiatry (Porcu et al., 2009).
Panic Disorder and Neuroactive Steroid Composition
Research into panic disorder has unveiled changes in gamma-aminobutyric acid type A (GABA(A)) receptor modulatory neuroactive steroid composition, including levels of this compound, during induced panic attacks. This suggests a role for these steroids in the pathophysiology of panic attacks and anxiety disorders, pointing to potential therapeutic targets (Ströhle et al., 2003).
Ocular Pharmacology
In ocular pharmacology, the effects of this compound on outflow facility were investigated, although no significant impact was found in normotensive cynomolgus monkeys. This research contributes to our understanding of steroid effects on ocular physiology and potential implications for glaucoma treatment (Seeman et al., 2002).
Mechanism of Action
Target of Action
It is known that similar compounds interact with the gaba (a) receptor . These receptors are highly sensitive to modulation by steroids, suggesting that they may serve as a primary target for the action of 3alpha,5beta-Tetrahydronorgestrel .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other steroids, modulating their activity and influencing cellular processes .
Biochemical Pathways
It is known that similar compounds can influence the neuroactive ligand-receptor interaction pathway, retrograde endocannabinoid signaling pathway, and gabaergic synapse pathway .
Pharmacokinetics
Similar compounds are known to be metabolized in the liver, with the involvement of enzymes such as the aldo-keto reductase family 1 member c1 and aldo-keto reductase family 1 member c2 .
Result of Action
It is known that similar compounds can have anxiolytic effects, influencing mood and behavior .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other chemicals, the physiological state of the organism, and environmental stressors .
properties
IUPAC Name |
(3R,5R,8R,9R,10S,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,14-19,22-23H,3,5-13H2,1H3/t14-,15-,16+,17-,18-,19+,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHVTSMKEGKAHY-UJCQGIJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(CC4CCC3C1CCC2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@]2(C#C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858459 | |
Record name | (3R,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19351-16-7 | |
Record name | 3alpha,5beta-Tetrahydronorgestrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019351167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,5R,8R,9R,10S,13S,14S,17R)-13-Ethyl-17-ethynylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70858459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3.ALPHA.,5.BETA.-TETRAHYDRONORGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3XXV841P9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How is 3alpha,5beta-Tetrahydronorgestrel formed in the body?
A1: this compound is a major metabolite of the synthetic progestin norgestrel. Specifically, it is formed when D-norgestrel undergoes reduction at the 4-en-3-one group in ring A. This metabolic pathway was observed in a study where researchers administered radiolabeled D-norgestrel to human subjects and analyzed the resulting urinary metabolites [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.